molecular formula C15H11Cl3N2O4 B3966523 N-(5-chloro-2-methyl-4-nitrophenyl)-2-(2,4-dichlorophenoxy)acetamide

N-(5-chloro-2-methyl-4-nitrophenyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B3966523
M. Wt: 389.6 g/mol
InChI Key: BSLRPNVJVQECFJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methyl-4-nitrophenyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methyl-4-nitrophenyl)-2-(2,4-dichlorophenoxy)acetamide typically involves the following steps:

    Chlorination: The addition of chlorine atoms to specific positions on the aromatic ring.

    Acylation: The formation of the acetamide group through the reaction of an amine with an acyl chloride or anhydride.

    Phenoxy Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using similar steps as described above, but optimized for efficiency and yield. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methyl-4-nitrophenyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of other complex organic molecules.

    Biology: Potential use in studying biochemical pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methyl-4-nitrophenyl)-2-(2,4-dichlorophenoxy)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methyl-4-nitrophenyl)-2-(2,4-dichlorophenoxy)acetamide: can be compared with other acetamide derivatives that have similar functional groups.

    N-(2,4-dichlorophenyl)-2-(2,4-dichlorophenoxy)acetamide: Lacks the nitro and methyl groups, which may affect its reactivity and applications.

    N-(5-chloro-2-methyl-4-nitrophenyl)-2-(phenoxy)acetamide: Lacks the dichloro substitution on the phenoxy group, potentially altering its chemical properties.

Uniqueness

The presence of multiple functional groups in this compound makes it unique in terms of its reactivity and potential applications. The combination of chloro, methyl, nitro, and dichlorophenoxy groups can provide a wide range of chemical behaviors and interactions.

Properties

IUPAC Name

N-(5-chloro-2-methyl-4-nitrophenyl)-2-(2,4-dichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3N2O4/c1-8-4-13(20(22)23)10(17)6-12(8)19-15(21)7-24-14-3-2-9(16)5-11(14)18/h2-6H,7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLRPNVJVQECFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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